molecular formula C16H27NO5 B2858133 3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2248272-51-5

3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2858133
CAS No.: 2248272-51-5
M. Wt: 313.394
InChI Key: RLXMCIYFQSPLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core. This structure includes a bridgehead oxygen atom (2-oxa), a carboxylic acid group at position 4, and a tert-butoxycarbonylamino (Boc-protected amino) methyl substituent at position 1. Such bicyclic frameworks are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability.

Properties

IUPAC Name

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-13(2,3)21-12(20)17-10-15-6-8-16(9-7-15,11(18)19)14(4,5)22-15/h6-10H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXMCIYFQSPLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC(O1)(CC2)CNC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of the 2-Oxabicyclo[2.2.2]octane Skeleton

The 2-oxabicyclo[2.2.2]octane core is a critical structural element of the target compound. Recent advances in iodocyclization reactions have enabled efficient construction of this bicyclic system. For example, 2-oxabicyclo[2.2.2]octane derivatives are synthesized via iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. This method leverages conformational control to achieve high regioselectivity, as demonstrated in the synthesis of iodides such as 31 and 35 (67–81% yields). Key steps include:

  • Substrate Design : Alkenyl alcohols with pre-installed methyl groups at the 3-position ensure the formation of 3,3-dimethyl substituents during cyclization.
  • Reaction Conditions : Heating at 60–80°C in acetonitrile with iodine promotes stereospecific ring closure, avoiding competing pathways that lead to isomeric byproducts.

Installation of the Boc-Protected Aminomethyl Group

The tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 1 is introduced via nucleophilic substitution or reductive amination. A two-step strategy is commonly employed:

  • Alkylation : Reaction of the bicyclic iodide (e.g., 31 or 32 ) with sodium azide generates an intermediate azide, which is reduced to the primary amine using LiAlH4 or hydrogenation.
  • Boc Protection : The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to form the stable carbamate.

Optimization Insights :

  • Azide Reduction : Catalytic hydrogenation (Pd/C, H₂) minimizes side reactions compared to stoichiometric reductants.
  • Boc Stability : Mild conditions (0–25°C, dichloromethane) prevent premature deprotection during subsequent steps.

Final Assembly and Functional Group Compatibility

Convergent synthesis strategies are preferred to mitigate functional group incompatibilities. For example, the carboxylic acid and Boc-protected amine are often introduced in separate stages:

  • Early-Stage Carboxylic Acid Installation : Oxidation of a methyl group prior to iodocyclization ensures the acid survives subsequent reactions.
  • Late-Stage Aminomethyl Functionalization : Post-cyclization alkylation avoids interference with the iodine-mediated ring closure.

Representative Protocol :

  • Step 1 : Iodocyclization of 3,3-dimethyl-4-(methoxycarbonyl)-2-oxabicyclo[2.2.2]oct-5-ene to form the core.
  • Step 2 : Hydrolysis of the methyl ester to the carboxylic acid using LiOH/H₂O.
  • Step 3 : Azide substitution at position 1, reduction to amine, and Boc protection.

Analytical and Spectroscopic Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • X-ray Crystallography : Unambiguously assigns the stereochemistry of the bicyclic core and substituents (e.g., compound 30 in).
  • 2D NMR (COSY, HMQC) : Resolves overlapping signals in the congested bicyclic environment, confirming proton-proton correlations and carbon connectivity.
  • HPLC-MS : Monitors reaction progress and purity, particularly for intermediates prone to epimerization.

Industrial-Scale Considerations

Scalability is achieved through telescoped processes and solvent optimization:

  • Organocatalyzed Desymmetrization : Enables gram-scale synthesis of bicyclic precursors with minimal purification.
  • Chemoselective Reductions : Catalytic transfer hydrogenation (e.g., Hantzsch ester) avoids hazardous reagents like LiAlH4 in large batches.
  • Continuous Flow Systems : Enhance safety and yield for exothermic steps (e.g., iodocyclization).

Biological Activity

3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.

Synthesis

The synthesis of this compound typically involves the modification of existing bicyclic frameworks to incorporate the oxabicyclo[2.2.2]octane moiety, which has shown improved physicochemical properties compared to traditional aromatic systems. For instance, studies have demonstrated that replacing phenyl rings with this bicyclic structure enhances solubility and metabolic stability in drug design .

1. Anticancer Activity

Research indicates that derivatives of the oxabicyclo[2.2.2]octane core exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antibacterial Properties

The compound has also been evaluated for antibacterial activity against a range of pathogens. Studies have reported that certain analogs demonstrate effective inhibition of bacterial growth, making them potential candidates for developing new antibiotics .

3. Estrogen Receptor Modulation

The biological activity of this compound extends to endocrine modulation, where it acts as an agonist for estrogen receptor-beta (ERβ). This activity suggests potential applications in hormone-related therapies, particularly in conditions like breast cancer where estrogen signaling plays a critical role .

Case Studies

Study Findings Reference
Study on Anticancer EffectsDemonstrated inhibition of cell proliferation in breast cancer cell lines via apoptosis pathways.[PMC10545790]
Investigation of Antibacterial ActivityShowed significant bactericidal effects against Gram-positive bacteria, indicating potential for antibiotic development.[PMC10545790]
Estrogen Receptor AgonismIdentified as a selective ERβ agonist with implications for hormone therapy in cancer treatment.[PMC10545790]

Research Findings

Recent studies have highlighted the importance of the bicyclic structure in enhancing the biological activity of related compounds. The incorporation of the oxabicyclo framework allows for better interaction with biological targets due to its unique spatial configuration and electronic properties.

Pharmacokinetics and Toxicity

While the biological activities are promising, further investigation into the pharmacokinetics and toxicity profiles is essential for clinical applications. Preliminary data suggest favorable absorption and distribution characteristics, but comprehensive toxicity studies are needed to ensure safety.

Comparison with Similar Compounds

(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid

  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 267.32 g/mol
  • Key Features: Replaces the 2-oxa group with a 2-aza (nitrogen) atom. Contains a Boc-protected amino group and a methylene substituent. The nitrogen in the bicyclic system may alter electronic properties and hydrogen-bonding capacity compared to the oxygen-containing target compound .

Bicyclo[3.2.0]heptane Derivatives

(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Molecular Formula : C₁₉H₂₄N₃O₆S (inferred from )
  • Key Features: Smaller bicyclo[3.2.0]heptane system with a sulfur atom (4-thia). Includes a β-lactam (7-oxo) ring, common in antibiotics like penicillins.

Bicyclo[2.2.1]heptane Analogues

3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid

  • Molecular Formula : C₁₄H₁₃ClN₂O₃ (inferred from CAS 1026678-38-5, )
  • Key Features: Bicyclo[2.2.1]heptane with a 7-oxa bridge. Substituted with a chloroanilino carbonyl group, enhancing lipophilicity. The smaller ring system may reduce steric hindrance compared to bicyclo[2.2.2] systems .

Comparative Analysis

Structural and Functional Differences

Parameter Target Compound (1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane 4-Thia-1-azabicyclo[3.2.0]heptane Derivative 7-Oxabicyclo[2.2.1]heptane Analog
Core Structure Bicyclo[2.2.2]octane (2-oxa) Bicyclo[2.2.2]octane (2-aza) Bicyclo[3.2.0]heptane (4-thia, 1-aza) Bicyclo[2.2.1]heptane (7-oxa)
Molecular Weight ~350–400 g/mol (estimated) 267.32 g/mol ~400–450 g/mol (estimated) ~300–350 g/mol (estimated)
Key Functional Groups Boc-protected amino methyl, carboxylic acid Boc-protected amino, methylene, carboxylic acid β-Lactam, 4-hydroxyphenyl acetamido Chloroanilino carbonyl, carboxylic acid
Potential Applications Drug candidates (rigid scaffolds) Intermediate for bioactive molecules Antibiotics (β-lactam backbone) Synthetic intermediates or enzyme inhibitors

Physicochemical and Pharmacological Insights

  • Rigidity vs.
  • Solubility: The carboxylic acid group enhances water solubility, while Boc-protected amino groups may increase lipophilicity, affecting membrane permeability .
  • Stability : Sulfur-containing analogs (e.g., 4-thia derivatives) may exhibit higher metabolic stability, whereas β-lactam systems are prone to enzymatic degradation .

Q & A

Q. What are the standard synthetic routes for preparing 3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane) . (ii) Cyclization via acid-catalyzed intramolecular esterification to form the bicyclo[2.2.2]octane framework . (iii) Hydrolysis of the ester group under alkaline conditions (e.g., NaOH/THF/water) to yield the carboxylic acid.
  • Key Reagents : Boc anhydride, coupling agents (e.g., DCC), and anhydrous solvents (e.g., DMF) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework and Boc-protected amine. Look for characteristic shifts: Boc carbonyl (~150-155 ppm in 13^13C NMR) and bridgehead protons (δ 3.5–4.5 ppm in 1^1H NMR) .
  • HPLC-MS : Validate purity and molecular weight (e.g., ESI-MS for [M+H]+^+ ion).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclo[2.2.2]octane system .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy (similar to related bicyclic carboxylic acids) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the bicyclo[2.2.2]octane core be addressed?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3R,4S)-configured intermediates) to control bridgehead stereochemistry .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during cyclization steps .
  • Dynamic Resolution : Leverage reversible ring-opening/closure under kinetic control to favor the desired diastereomer .

Q. What strategies optimize reaction yields when introducing the Boc-protected aminomethyl group?

  • Methodological Answer :
  • Coupling Conditions : Use DCC/DMAP in anhydrous DMF at 0–5°C to minimize racemization .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution efficiency .
  • Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or in situ IR for carbonyl group formation (~1700 cm1^{-1}) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Probe dynamic effects (e.g., ring-flipping in the bicyclic system) by acquiring spectra at 25°C and −40°C .
  • DFT Calculations : Compare experimental 13^13C NMR shifts with computed values (software: Gaussian or ORCA) to validate assignments .
  • Isotopic Labeling : Introduce 2^2H or 13^13C labels to isolate coupling interactions in complex splitting .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates (e.g., AMC-linked peptides) .
  • Membrane Permeability : Perform Caco-2 cell assays to assess bioavailability .
  • Antibacterial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus) .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodological Answer :
  • Adduct Formation : Check for Na+^+/K+^+ adducts (common in ESI-MS) by adding 0.1% formic acid to suppress ionization .
  • Degradation Products : Re-run analysis under inert atmosphere (N2_2) to rule out oxidative decomposition .

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–8) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Light Sensitivity : Conduct parallel experiments in amber vials to assess photolytic decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.